3,5-dibenzyl-1-methylpiperidin-4-one
Description
Properties
CAS No. |
408308-83-8 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibenzyl-1-methylpiperidin-4-one typically involves the reaction of piperidin-4-one with benzyl halides in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dibenzyl-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or KOH.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones with various functional groups.
Scientific Research Applications
Chemistry
DBMP serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows it to participate in various chemical reactions:
- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate (KMnO4).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can convert it into alcohols or amines.
- Substitution Reactions: Nucleophilic substitutions can occur at the benzyl positions, leading to diverse functionalized derivatives.
DBMP has been investigated for its potential biological properties:
- Neuroprotective Effects: Exhibits antioxidant properties and has been shown to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment.
- Antimicrobial and Anticancer Properties: Preliminary studies suggest DBMP may have activity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma .
Industrial Applications
DBMP is utilized in the production of specialty chemicals and materials:
- Pharmaceutical Development: Acts as a precursor for synthesizing bioactive compounds with therapeutic potential.
- Catalysis and Ligands: Functions as a catalyst in organic reactions and as a ligand for metal complexes, enhancing reaction efficiencies .
Case Study 1: Anticancer Activity
A study evaluated DBMP derivatives against human colon cancer cell lines (HCT116 and HT29). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development into therapeutic agents .
Case Study 2: Neuroprotective Properties
Research has demonstrated that DBMP can inhibit acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. This property highlights its potential role in drug formulation aimed at cognitive enhancement .
Mechanism of Action
The mechanism of action of 3,5-dibenzyl-1-methylpiperidin-4-one is not well-documented. as a piperidinone derivative, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of benzyl groups may enhance its binding affinity to hydrophobic pockets in proteins, influencing its biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among piperidin-4-one derivatives include substituents on the piperidine nitrogen (position 1) and aromatic groups on the benzylidene moieties (positions 3 and 5). These modifications influence molecular weight, solubility, and conformational stability (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
Pharmacological and Biochemical Activities
- Anticancer Potential: Compounds with α,β-unsaturated ketones, such as this compound, exhibit cytotoxicity via Michael addition reactions with cellular thiols . The dichlorobenzylidene derivative (MW: 413.12) shows enhanced activity due to increased electrophilicity .
- Central Nervous System (CNS) Activity: Phenethyl and piperidinylpropanoyl derivatives (e.g., ) demonstrate affinity for CNS receptors, attributed to their ability to cross the blood-brain barrier.
- Enzyme Inhibition : Methoxy-substituted analogs (e.g., ) inhibit glycoprotein-processing enzymes, relevant in antiviral and antidiabetic research .
Q & A
Basic Research Question
- 1H NMR : Critical for confirming the presence of benzylidene protons (δ 7.6–7.8 ppm) and the piperidinone ring’s methyl group (δ 2.2–2.5 ppm). Coupling constants (e.g., J = 8 Hz for aromatic protons) resolve stereochemistry .
- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 411 [M⁺]) and fragmentation patterns .
- TLC Monitoring : Ensures reaction completion (e.g., Rf 0.40 in CHCl3/Et2O) .
How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Advanced Research Question
- Crystallographic Refinement : SHELXL refines atomic coordinates using high-resolution data, resolving bond length/angle discrepancies (mean σ(C–C) = 0.002 Å) .
- Twinning Analysis : SHELXD detects pseudosymmetry in crystals, critical for handling twinned data common in piperidinone derivatives .
- Validation : R factors (<0.06) and data-to-parameter ratios (>15:1) ensure model accuracy .
What strategies resolve contradictions between NMR data and computational modeling predictions?
Advanced Research Question
- Dynamic NMR : Detects conformational exchange in the piperidine ring (e.g., chair vs. boat) at variable temperatures .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental <sup>1</sup>H NMR shifts to validate stereoelectronic effects .
- ROESY : Identifies through-space interactions (e.g., benzylidene-proton correlations) to confirm E/Z configurations .
How does the puckering conformation of the piperidine ring affect biological activity?
Advanced Research Question
- Ring Puckering Coordinates : Cremer-Pople parameters (e.g., amplitude q and phase φ) quantify nonplanarity. For example, a flattened chair conformation enhances π-stacking with biological targets .
- SAR Studies : Derivatives with higher puckering amplitudes show improved antitumor activity (IC50 values <10 μM) due to better receptor fit .
What methodologies establish structure-activity relationships (SAR) in antitumor research?
Advanced Research Question
- In Vitro Assays : MTT assays on cancer cell lines (e.g., HepG2) correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with cytotoxicity .
- Docking Studies : AutoDock Vina predicts binding modes to tubulin or topoisomerase II, guiding rational design .
- Physicochemical Profiling : LogP and polar surface area measurements optimize bioavailability .
What safety precautions are necessary when handling this compound?
Basic Research Question
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How do substituents influence physicochemical properties and bioactivity?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., CF3) : Increase metabolic stability but reduce solubility (LogP >3.5) .
- Methoxy Groups : Enhance antioxidant activity (EC50 12 μM in DPPH assays) via radical scavenging .
- Comparative Analysis : Trimethoxyphenyl derivatives show 3x higher tubulin inhibition than non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
